Cas no 2361754-73-4 (1-(1-Oxo-2-propen-1-yl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]-4-piperidinecarboxamide)

1-(1-Oxo-2-propen-1-yl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]-4-piperidinecarboxamide is a specialized organic compound featuring a piperidinecarboxamide core modified with a trifluoroethyl-substituted cyclopropyl group and an α,β-unsaturated carbonyl moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for protease inhibitors or receptor modulators due to its electrophilic acrylamide functionality and sterically constrained cyclopropane ring. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the piperidine framework offers conformational flexibility for target binding. Its unique combination of reactive and rigid structural elements makes it a promising intermediate for developing bioactive molecules with improved selectivity and pharmacokinetic properties.
1-(1-Oxo-2-propen-1-yl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]-4-piperidinecarboxamide structure
2361754-73-4 structure
商品名:1-(1-Oxo-2-propen-1-yl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]-4-piperidinecarboxamide
CAS番号:2361754-73-4
MF:C14H19F3N2O2
メガワット:304.308074235916
CID:5414810
PubChem ID:145898150

1-(1-Oxo-2-propen-1-yl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]-4-piperidinecarboxamide 化学的及び物理的性質

名前と識別子

    • Z2457754303
    • 2361754-73-4
    • 1-(prop-2-enoyl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]piperidine-4-carboxamide
    • EN300-26574771
    • 1-(1-Oxo-2-propen-1-yl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]-4-piperidinecarboxamide
    • インチ: 1S/C14H19F3N2O2/c1-2-11(20)19-7-3-10(4-8-19)12(21)18-13(5-6-13)9-14(15,16)17/h2,10H,1,3-9H2,(H,18,21)
    • InChIKey: VHTWZMSBBHSZRI-UHFFFAOYSA-N
    • ほほえんだ: N1(C(=O)C=C)CCC(C(NC2(CC(F)(F)F)CC2)=O)CC1

計算された属性

  • せいみつぶんしりょう: 304.13986234g/mol
  • どういたいしつりょう: 304.13986234g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 436
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 密度みつど: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 474.0±45.0 °C(Predicted)
  • 酸性度係数(pKa): 14.91±0.20(Predicted)

1-(1-Oxo-2-propen-1-yl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]-4-piperidinecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26574771-0.05g
1-(prop-2-enoyl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]piperidine-4-carboxamide
2361754-73-4 95.0%
0.05g
$246.0 2025-03-20

1-(1-Oxo-2-propen-1-yl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]-4-piperidinecarboxamide 関連文献

1-(1-Oxo-2-propen-1-yl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]-4-piperidinecarboxamideに関する追加情報

Comprehensive Analysis of 1-(1-Oxo-2-propen-1-yl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]-4-piperidinecarboxamide (CAS No. 2361754-73-4)

The compound 1-(1-Oxo-2-propen-1-yl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]-4-piperidinecarboxamide (CAS No. 2361754-73-4) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical research. This piperidinecarboxamide derivative is characterized by its trifluoroethylcyclopropyl moiety and α,β-unsaturated carbonyl group, which contribute to its reactivity and biological activity. Researchers are particularly interested in its role as a small molecule modulator for targeting specific protein interactions, making it a promising candidate for drug discovery.

In the context of current trends, the demand for novel heterocyclic compounds like 1-(1-Oxo-2-propen-1-yl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]-4-piperidinecarboxamide has surged, driven by advancements in medicinal chemistry and computational drug design. The compound's CAS No. 2361754-73-4 is frequently searched in scientific databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its cyclopropyl and piperidine rings are key structural motifs often explored for their conformational rigidity and metabolic stability, which are critical in optimizing bioavailability and target selectivity.

One of the most discussed topics in modern pharmacology is the development of selective enzyme inhibitors and receptor agonists/antagonists. The presence of the trifluoroethyl group in 1-(1-Oxo-2-propen-1-yl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]-4-piperidinecarboxamide enhances its lipophilicity and electron-withdrawing properties, which are advantageous for interacting with hydrophobic binding pockets in biological targets. This aligns with the growing interest in fluorinated pharmaceuticals, as evidenced by the rise in publications and patents focusing on fluoroalkylated compounds.

From a synthetic perspective, the preparation of 1-(1-Oxo-2-propen-1-yl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]-4-piperidinecarboxamide involves multi-step organic transformations, including amide coupling and Michael addition reactions. The compound's α,β-unsaturated ketone functionality allows for further derivatization, making it a versatile intermediate in combinatorial chemistry. Researchers often inquire about its synthetic protocols and purification methods, highlighting the need for detailed technical documentation.

In the realm of drug delivery systems, the physicochemical properties of CAS No. 2361754-73-4 are of particular interest. Its logP and aqueous solubility data are critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Recent studies have also explored its potential in prodrug design, leveraging the 1-oxo-2-propenyl group for controlled release mechanisms. These aspects are frequently searched in conjunction with pharmacokinetic modeling and in silico simulations.

Another hot topic is the application of machine learning in predicting the biological activity of compounds like 1-(1-Oxo-2-propen-1-yl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]-4-piperidinecarboxamide. The integration of AI-driven drug discovery platforms has accelerated the identification of lead compounds, with CAS No. 2361754-73-4 being a subject of virtual screening campaigns. This aligns with the broader industry shift toward data-driven research and automated synthesis planning.

In summary, 1-(1-Oxo-2-propen-1-yl)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]-4-piperidinecarboxamide represents a compelling case study in modern pharmaceutical innovation. Its structural complexity, combined with its potential therapeutic applications, makes it a focal point for both academic and industrial research. As the scientific community continues to explore its properties, the compound's CAS No. 2361754-73-4 will likely remain a key identifier in chemical databases and research publications.

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